molecular formula C18H15NO5 B14102497 N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide

N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide

Cat. No.: B14102497
M. Wt: 325.3 g/mol
InChI Key: LMISIWUDLXDFPK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one moiety linked to an acetamide group through an ether linkage. The chromen-4-one framework is known for its significant biological and pharmaceutical activities, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include salicylaldehyde derivatives and β-ketoesters.

    Etherification: The chromen-4-one core is then subjected to etherification with 4-methoxyphenol in the presence of a suitable base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Acetamide Formation: The final step involves the reaction of the etherified chromen-4-one with chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one moiety, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    4-chromanone derivatives: These compounds share the chromen-4-one core and exhibit similar biological activities.

    Flavonoids: Natural compounds with a similar chromen-4-one structure, known for their antioxidant properties.

Uniqueness

N-(4-methoxyphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and acetamide groups contribute to its enhanced stability and potential therapeutic effects compared to other chromen-4-one derivatives.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C18H15NO5/c1-22-13-4-2-12(3-5-13)19-18(21)11-24-14-6-7-15-16(20)8-9-23-17(15)10-14/h2-10H,11H2,1H3,(H,19,21)

InChI Key

LMISIWUDLXDFPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C=CO3

Origin of Product

United States

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